4-benzylphenyl 2-chloro-5-nitrobenzoate
Description
4-Benzylphenyl 2-chloro-5-nitrobenzoate is an ester derivative of 2-chloro-5-nitrobenzoic acid (CAS: 6307-82-0), where the carboxyl group is substituted with a 4-benzylphenyl moiety. This compound belongs to the class of chloronitroaromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their dual functionality: the electron-withdrawing nitro and chloro groups enhance reactivity in substitution and coupling reactions, while the aromatic ester backbone provides structural versatility .
Properties
IUPAC Name |
(4-benzylphenyl) 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c21-19-11-8-16(22(24)25)13-18(19)20(23)26-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDSZAYXVRFERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenyl 2-chloro-5-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 4-benzylphenol and 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion.
Reaction Scheme:
4-Benzylphenol+2-Chloro-5-nitrobenzoyl chloride→4-Benzylphenyl 2-chloro-5-nitrobenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-benzylphenol and 2-chloro-5-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Nucleophilic Substitution: 4-benzylphenyl 2-azido-5-nitrobenzoate.
Reduction: 4-benzylphenyl 2-chloro-5-aminobenzoate.
Ester Hydrolysis: 4-benzylphenol and 2-chloro-5-nitrobenzoic acid.
Scientific Research Applications
4-Benzylphenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-benzylphenyl 2-chloro-5-nitrobenzoate depends on its chemical reactivity and the functional groups present. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. The compound’s biological activity may involve interactions with cellular enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Features :
- Molecular formula: C₂₀H₁₄ClNO₄ (inferred from analogs in ).
- Key functional groups: A 2-chloro-5-nitrobenzoate ester linked to a 4-benzylphenyl group. The nitro (-NO₂) and chloro (-Cl) substituents at the 5- and 2-positions of the benzoate ring create a sterically hindered and electronically polarized structure, influencing crystallinity and intermolecular interactions .
For 4-benzylphenyl derivatives, coupling reactions using β-(4-benzylbenzoyl)propionic acid precursors are plausible, as seen in related 1,3,4-oxadiazole syntheses .
Applications: Chloronitrobenzoates are widely used as intermediates in drug development (e.g., anti-inflammatory agents, antibacterial compounds) and nonlinear optical materials due to their hydrogen-bonding capabilities and π-conjugated systems .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Substituent Position and Hydrogen-Bonding Patterns
Key Observations :
- Substituent Position: The 5-nitro group (vs. 4-nitro in morpholinium salts) reduces symmetry, affecting crystal packing and HB networks. For example, ethanolammonium 2-Cl-5-NO₂-Bz forms a hydrated triclinic structure, whereas its 4-nitro analog adopts a monoclinic system .
- Hydrogen Bonding: The benzyl group in 4-benzylphenyl 2-Cl-5-NO₂-Bz likely disrupts extensive HB networks compared to smaller cations (e.g., ethanolammonium), limiting supramolecular aggregation .
Physicochemical Properties
Table 3: Thermal and Solubility Data
Key Insights :
- The bulky 4-benzylphenyl group increases molecular weight and melting point compared to methyl or ethanolammonium analogs.
- Solubility trends correlate with cation size: methyl esters > ethanolammonium salts > benzylphenyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
